molecular formula C15H19N3O2 B3069944 2-(3-(Piperazin-1-yl)propyl)isoindoline-1,3-dione CAS No. 1000547-80-7

2-(3-(Piperazin-1-yl)propyl)isoindoline-1,3-dione

Cat. No. B3069944
CAS RN: 1000547-80-7
M. Wt: 273.33 g/mol
InChI Key: DRHBTIYXNWOQDF-UHFFFAOYSA-N
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Description

Isoindoline-1,3-dione derivatives are an important group of medicinal substances . They are present in a wide array of bioactive molecules and have been the focus of much research .


Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives involves various methods of analysis such as HNMR, CNMR, and FT-IR . For instance, 2-(1,3-Dioxoisoindolin-2-yl)-N-(pyridin-4-ylmethyl)acetamide and 2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-ylmethyl) acetamide were synthesized via an amidation reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT) .


Molecular Structure Analysis

The structure of the title compound, 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione, was characterized by proton nuclear magnetic resonance spectroscopy (NMR) and single crystal x-ray diffraction method . The structure of the new imides was confirmed by the methods of elemental and spectral analysis: FT–IR, H NMR, and MS .


Chemical Reactions Analysis

The presence of an acidic proton at the 2-position of the imide nitrogen allows for the execution of the aminomethylation reaction according to the mechanism described by Mannich . The incorporation of fluorine was found to significantly reduce the pKa of the compounds .


Physical And Chemical Properties Analysis

The physicochemical properties of the new phthalimides were determined on the basis of Lipiński’s rule . Chemical shifts were calculated and reported in δ ppm in comparison to the internal standard tetramethylsilane (TMS) .

Scientific Research Applications

Pharmaceutical Synthesis

The isoindoline-1,3-dione scaffold has attracted attention in drug discovery due to its diverse chemical reactivity. Researchers have explored various synthetic methodologies to access derivatives of this compound. These derivatives exhibit promising pharmacological properties and may serve as potential therapeutic agents .

Mechanism of Action

Target of Action

The primary target of 2-(3-(Piperazin-1-yl)propyl)isoindoline-1,3-dione is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as mood, reward, and motor control.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.

Result of Action

Safety and Hazards

All tested compounds showed oxidative or nitrosan stress (ROS and RNS) scavenging activity . The newly synthesized phthalimide derivatives showed no cytotoxic activity in the concentration range studied (10–90 µM) .

Future Directions

Isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, which suggests a potential application as antipsychotic agents . In addition, the inhibition of β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .

properties

IUPAC Name

2-(3-piperazin-1-ylpropyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c19-14-12-4-1-2-5-13(12)15(20)18(14)9-3-8-17-10-6-16-7-11-17/h1-2,4-5,16H,3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHBTIYXNWOQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Piperazin-1-yl)propyl)isoindoline-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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